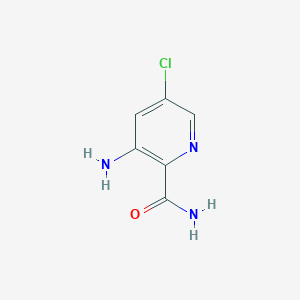

3-Amino-5-chloropyridine-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-5-chloropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H,8H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VETRZHKCZGBNNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30618450 | |

| Record name | 3-Amino-5-chloropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27330-34-3 | |

| Record name | 3-Amino-5-chloropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Amino-5-chloropyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 3-Amino-5-chloropyridine-2-carboxamide. The information is curated for researchers and professionals involved in drug discovery and development.

Chemical Identity and Physical Properties

This compound, also known as 3-amino-5-chloropicolinamide, is a substituted pyridine derivative. Its core structure consists of a pyridine ring with an amino group at the 3-position, a chlorine atom at the 5-position, and a carboxamide group at the 2-position.

Table 1: General and Predicted Physical & Chemical Properties

| Property | Value | Source |

| CAS Number | 27330-34-3 | ChemicalBook |

| Molecular Formula | C₆H₆ClN₃O | ChemicalBook |

| Molecular Weight | 171.58 g/mol | ChemicalBook |

| Predicted Boiling Point | 352.7 ± 42.0 °C | ChemicalBook |

| Predicted Density | 1.484 ± 0.06 g/cm³ | ChemicalBook |

| Predicted pKa | 14.56 ± 0.50 | ChemicalBook |

| Storage Temperature | Room Temperature, Sealed in Dry, Keep in Dark Place | ChemicalBook |

Synthesis

A potential synthetic route to this compound involves the reduction of 5-chloro-2-cyano-3-nitropyridine.

Experimental Protocol: Synthesis from 5-chloro-2-cyano-3-nitropyridine

-

Starting Material: 5-chloro-2-cyano-3-nitropyridine

-

Reagents: Hydrogen gas, Nickel catalyst

-

Solvent: Ethanol

-

Reaction Conditions: The reaction is carried out under a hydrogen atmosphere (pressure: 2327.17 Torr) for 2.5 hours.

-

Yield: A high yield of 95% has been reported for this transformation.

Purification: Standard purification techniques for organic compounds would be employed. This would likely involve:

-

Removal of the nickel catalyst by filtration.

-

Evaporation of the ethanol solvent under reduced pressure.

-

Purification of the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Logical Workflow for Synthesis:

An In-Depth Technical Guide to 3-Amino-5-chloropyridine-2-carboxamide (CAS: 27330-34-3)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data is publicly available for 3-Amino-5-chloropyridine-2-carboxamide. This guide synthesizes available data for the target compound and supplements it with information from closely related structural analogs to provide a comprehensive overview. All data pertaining to analogous compounds are explicitly noted.

Core Compound Properties

This compound is a substituted pyridine derivative. Its structure, featuring an amino group, a chloro substituent, and a carboxamide moiety, makes it a molecule of interest in medicinal chemistry and drug discovery.

Physicochemical and Spectral Data

Quantitative data for the target compound is sparse and largely predictive. The following tables summarize the available information.

| Identifier | Value | Source |

| CAS Number | 27330-34-3 | - |

| Molecular Formula | C₆H₆ClN₃O | [1] |

| Molecular Weight | 171.58 g/mol | [1] |

| Synonyms | 3-amino-5-chloropicolinamide, 3-Amino-5-chloro-pyridine-2-carboxylic acid amide | [1] |

Table 1: Compound Identification

| Property | Value | Source |

| Boiling Point | 352.7 ± 42.0 °C (Predicted) | [1] |

| Density | 1.484 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 14.56 ± 0.50 (Predicted) | [1] |

| Storage Temperature | Room Temperature, Sealed in Dry, Keep in Dark Place | [1] |

Table 2: Physicochemical Properties

Synthesis and Manufacturing

Inferred Experimental Protocol: Reduction of 5-chloro-2-cyano-3-nitropyridine

This protocol is based on a general method for the reduction of related nitro compounds.

Materials:

-

5-chloro-2-cyano-3-nitropyridine

-

Ethanol

-

Raney Nickel or Palladium on Carbon (Pd/C) catalyst

-

Hydrogen gas source

-

Reaction vessel suitable for hydrogenation

Procedure:

-

Dissolve 5-chloro-2-cyano-3-nitropyridine in ethanol in a hydrogenation reactor.

-

Add a catalytic amount of Raney Nickel or Pd/C.

-

Seal the reactor and purge with hydrogen gas.

-

Pressurize the reactor with hydrogen gas (e.g., up to 2327 Torr).

-

Stir the reaction mixture at room temperature for a specified duration (e.g., 2.5 hours).

-

Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, carefully vent the hydrogen gas and purge the reactor with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Diagram of the Inferred Synthetic Pathway:

Caption: Inferred synthesis of this compound.

Biological Activity and Mechanism of Action (Based on Analogs)

Direct studies on the biological activity of this compound are not publicly available. However, research on structurally similar aminopyridine and aminopyrazine carboxamides provides insights into its potential therapeutic applications and mechanisms of action.

Antimicrobial Activity of Related Pyridine and Pyrazine Carboxamides

Derivatives of 3-aminopyrazine-2-carboxamide have demonstrated notable antimycobacterial activity.[2] Some pyridine carboxamide derivatives have also been identified as potential anti-tubercular agents.[3][4]

Potential Mechanism of Action:

-

Prodrug Activation: Some pyridine carboxamide compounds are prodrugs that are activated by the amidase enzyme AmiC in Mycobacterium tuberculosis.[3][4]

-

Target Inhibition: Derivatives of 3-aminopyrazine-2-carboxamide have been investigated as inhibitors of prolyl-tRNA synthetase, an essential enzyme for bacterial protein synthesis.[2]

Diagram of Potential Prodrug Activation Pathway:

Caption: Potential mechanism of action for analogous pyridine carboxamides.

Antiproliferative Activity of Related Thieno[2,3-b]pyridines

3-Amino-2-arylcarboxamido-thieno[2,3-b]pyridines, which share the aminopyridine carboxamide core, have shown antiproliferative activity against various cancer cell lines.[5] The proposed mechanism involves the inhibition of phospholipase C (PLC).[5]

Pharmacokinetics (Inferred from Related Heterocyclic Drugs)

Specific pharmacokinetic data for this compound is not available. The pharmacokinetic profile of heterocyclic drugs can vary widely based on their specific structure and physicochemical properties.

General Pharmacokinetic Characteristics of Heterocyclic Drugs:

-

Absorption: Oral bioavailability can range from low to high and is influenced by factors such as solubility and first-pass metabolism.[6]

-

Distribution: Many heterocyclic drugs are lipophilic and exhibit high plasma protein binding and extensive tissue distribution.[6]

-

Metabolism: Hepatic metabolism is a primary route of elimination, often involving cytochrome P450 enzymes.[6]

-

Excretion: Elimination typically occurs via the kidneys, with the parent compound and its metabolites excreted in the urine.[7]

Experimental Workflow for a Typical Pharmacokinetic Study:

Caption: General workflow for pharmacokinetic studies.

Toxicology

No specific toxicology data for this compound was found in the public domain. For any novel compound, a comprehensive toxicological assessment is imperative.

Standard Toxicological Evaluation Workflow:

Caption: Standard workflow for toxicological evaluation of a new chemical entity.

Conclusion and Future Directions

This compound represents a chemical scaffold with potential for further investigation in drug discovery, particularly in the areas of antimicrobial and anticancer research, based on the activities of its structural analogs. The significant lack of publicly available data underscores the need for foundational research to characterize this compound fully. Future work should focus on developing and publishing a detailed, validated synthesis protocol, followed by a comprehensive evaluation of its biological activities, mechanism of action, pharmacokinetic profile, and toxicological properties. Such studies are essential to determine the true therapeutic potential of this molecule.

References

- 1. Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity | MDPI [mdpi.com]

- 3. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetics of antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A review of the pharmacokinetics, tolerability and pharmacodynamics of amisulpride in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 3-amino-5-chloropicolinamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-amino-5-chloropicolinamide, a key intermediate in the pharmaceutical industry. This document details the primary synthetic pathway, including experimental protocols, quantitative data, and process visualizations to facilitate research and development.

Primary Synthetic Pathway

The most prevalent and efficient synthesis of 3-amino-5-chloropicolinamide proceeds through a two-step process commencing with the cyanation of a suitable halo-nitropyridine derivative to form the key intermediate, 5-chloro-2-cyano-3-nitropyridine. This intermediate subsequently undergoes reduction of the nitro group and hydrolysis of the nitrile to yield the final product.

Pathway Overview

Caption: Primary synthetic route for 3-amino-5-chloropicolinamide.

Experimental Protocols

Step 1: Synthesis of 5-Chloro-2-cyano-3-nitropyridine (Intermediate)

This step involves a palladium-catalyzed cyanation of a di-halogenated nitropyridine. The following protocol is adapted from analogous syntheses.[1][2]

Reaction:

Caption: Cyanation of 2,5-dichloro-3-nitropyridine.

Materials:

| Reagent | Molar Ratio | Notes |

| 2-Chloro-3-nitropyridine derivative | 1.0 | e.g., 2,5-dichloro-3-nitropyridine |

| Potassium Ferrocyanide (K₄[Fe(CN)₆]) | 0.2 - 1.0 | Cyanide source |

| Palladium(II) Acetate (Pd(OAc)₂) | 0.001 - 0.01 | Catalyst |

| Potassium Carbonate (K₂CO₃) | 1.0 - 2.0 | Base |

| N,N-Dimethylformamide (DMF) | - | Solvent |

Procedure:

-

To a reaction vessel under an inert atmosphere (e.g., nitrogen), add 2-chloro-3-nitropyridine, potassium ferrocyanide, potassium carbonate, and palladium(II) acetate.

-

Add anhydrous N,N-dimethylformamide (DMF) as the solvent.

-

Heat the reaction mixture to 40-200 °C and stir for 2-20 hours.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 5-chloro-2-cyano-3-nitropyridine.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 62 - 95% | [1][2] |

| Purity | >95% | |

| Reaction Time | 2 - 20 hrs | [1] |

| Reaction Temp. | 40 - 200 °C | [1] |

Step 2: Synthesis of 3-Amino-5-chloropicolinamide (Final Product)

This step involves the reduction of the nitro group of 5-chloro-2-cyano-3-nitropyridine to an amine and subsequent hydrolysis of the nitrile group to a carboxamide. The reduction can be achieved using various methods, with catalytic hydrogenation or metal-based reductions being common.

Reaction:

Caption: Reduction and hydrolysis to the final product.

Protocol 1: Reduction using Iron in Acetic Acid [3]

Materials:

| Reagent | Molar Ratio | Notes |

| 5-Chloro-3-nitropicolinonitrile | 1.0 | |

| Iron powder | 5.0 | Reducing agent |

| Acetic Acid | - | Solvent |

| Ethyl Acetate | - | Extraction solvent |

| Sodium Carbonate Solution | - | For neutralization and washing |

| Anhydrous Sodium Sulfate | - | Drying agent |

Procedure:

-

Dissolve 5-chloro-3-nitropicolinonitrile in acetic acid and cool the solution to 0 °C.

-

Slowly add iron powder in portions, maintaining the temperature.

-

Stir the reaction mixture for approximately 2 hours, monitoring for the consumption of the starting material by TLC.

-

Filter the reaction mixture through a bed of celite and wash the celite bed with methanol.

-

Evaporate the combined filtrate under reduced pressure.

-

Dissolve the crude residue in ethyl acetate and wash with sodium carbonate solution.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 3-amino-5-chloropicolinonitrile.

-

The nitrile can then be hydrolyzed to the amide using standard acidic or basic conditions.

Quantitative Data (for the reduction step):

| Parameter | Value | Reference |

| Yield | 96% | [3] |

| Purity | High | |

| Reaction Time | 2 hrs | [3] |

| Reaction Temp. | 0 - 20 °C | [3] |

Alternative Synthetic Considerations

While the primary pathway is highly efficient, other synthetic routes have been explored for analogous compounds and could be adapted for the synthesis of 3-amino-5-chloropicolinamide. These include:

-

Starting from 2-amino-5-chloropyridine: This route would involve nitration, followed by introduction of the carboxamide group.[4]

-

Hofmann Rearrangement: A suitably substituted picolinamide could potentially undergo a Hofmann rearrangement to introduce the 3-amino group.[5]

These alternative routes may offer advantages in specific contexts, such as the availability of starting materials or the avoidance of certain reagents.

Summary of Quantitative Data

| Step | Key Reagents | Yield (%) | Purity (%) | Reference(s) |

| 1. Cyanation of 2-chloro-3-nitropyridine derivative | K₄[Fe(CN)₆], Pd(OAc)₂, K₂CO₃, DMF | 62 - 95 | >95 | [1][2] |

| 2. Reduction of 5-chloro-3-nitropicolinonitrile | Fe, Acetic Acid | 96 | High | [3] |

Conclusion

The synthesis of 3-amino-5-chloropicolinamide is most effectively achieved through a two-step process involving the palladium-catalyzed cyanation of a halo-nitropyridine intermediate, followed by a high-yielding reduction and subsequent hydrolysis. The provided protocols and data serve as a valuable resource for researchers and professionals engaged in the synthesis of this important pharmaceutical building block. Further optimization of reaction conditions and exploration of alternative routes may lead to even more efficient and scalable synthetic processes.

References

- 1. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents [patents.google.com]

- 2. Preparation method of 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-cyano - Eureka | Patsnap [eureka.patsnap.com]

- 3. 3-amino-5-chloropicolinonitrile synthesis - chemicalbook [chemicalbook.com]

- 4. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]

- 5. CN111170937A - Preparation method of 3-aminopyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure of 3-Amino-5-chloropyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-Amino-5-chloropyridine-2-carboxamide. The information is curated for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Molecular Identity and Chemical Properties

This compound is a substituted pyridine derivative. Its chemical structure is characterized by a pyridine ring with an amino group at the 3-position, a chlorine atom at the 5-position, and a carboxamide group at the 2-position.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 3-amino-5-chloropicolinamide, 3-Amino-5-chloro-pyridine-2-carboxylic acid amide | [1] |

| CAS Number | 27330-34-3 | [2] |

| Molecular Formula | C₆H₆ClN₃O | [2] |

| Molecular Weight | 171.586 g/mol | [2] |

| Canonical SMILES | C1=C(C(=C(N=C1)C(=O)N)N)Cl | N/A |

| InChI | InChI=1S/C6H6ClN3O/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H,8H2,(H2,9,11) | |

| InChIKey | VETRZHKCZGBNNS-UHFFFAOYSA-N | |

| Predicted Boiling Point | 352.7±42.0 °C | [1] |

| Predicted Density | 1.484±0.06 g/cm³ | [1] |

| Predicted pKa | 14.56±0.50 | [1] |

Synthesis

A documented synthetic route for this compound involves the reduction of 5-chloro-2-cyano-3-nitropyridine.

Experimental Protocol: Reduction of 5-chloro-2-cyano-3-nitropyridine

While the full experimental details from the primary literature source require access to the specified journal, a general procedure for a similar reduction using hydrogen and a nickel catalyst is outlined below. This protocol should be considered a representative example and may require optimization for the specific substrate.

Reaction Scheme:

A representative reaction scheme for the synthesis.

Materials:

-

5-chloro-2-cyano-3-nitropyridine

-

Ethanol

-

Nickel catalyst (e.g., Raney Nickel)

-

Hydrogen gas

-

Reaction vessel suitable for hydrogenation

Procedure:

-

In a suitable reaction vessel, dissolve 5-chloro-2-cyano-3-nitropyridine in ethanol.

-

Add the nickel catalyst to the solution.

-

Seal the reaction vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 2327.17 Torr).

-

Stir the reaction mixture at room temperature for a specified duration (e.g., 2.5 hours).

-

Upon completion, carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or chromatography as necessary.

Molecular Structure and Spectroscopic Data

Currently, there is a lack of publicly available, experimentally determined spectroscopic and crystallographic data for this compound. This includes NMR (¹H, ¹³C), IR, and mass spectrometry data, as well as single-crystal X-ray diffraction data.

For researchers requiring definitive structural confirmation, it is recommended to perform these analytical techniques on a synthesized and purified sample.

Biological Activity and Potential Applications

At present, there is no specific information in the public domain detailing the biological activity or signaling pathway interactions of this compound.

However, the aminopyridine scaffold is a common feature in many biologically active molecules. For instance, various substituted aminopyridines and related heterocyclic compounds have demonstrated a wide range of pharmacological activities, including but not limited to, kinase inhibition, ion channel modulation, and antimicrobial effects. The specific combination of substituents on the pyridine ring in this compound suggests it may be a valuable intermediate for the synthesis of novel therapeutic agents.

Professionals in drug development may consider this molecule as a starting point for library synthesis to explore its potential in various disease areas. A logical workflow for such an investigation is outlined below.

A potential workflow for drug discovery.

Conclusion

This compound is a well-defined chemical entity with a known synthetic route. While there is a current lack of extensive experimental data regarding its spectroscopic properties and biological activity, its molecular structure presents opportunities for its use as a scaffold in the design and synthesis of novel compounds for drug discovery and development. Further research is warranted to fully characterize this molecule and explore its potential applications.

References

Physical and chemical characteristics of 3-Amino-5-chloropyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of 3-Amino-5-chloropyridine-2-carboxamide. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this compound. The guide details the known physicochemical properties, spectroscopic data, and synthetic methodologies. Additionally, it explores the compound's reactivity and potential biological significance, drawing comparisons with structurally related molecules. While experimental data for certain properties of this specific molecule are limited in publicly accessible literature, this guide consolidates available information and provides protocols for its synthesis and characterization.

Physicochemical Properties

This compound is a heterocyclic organic compound with the molecular formula C₆H₆ClN₃O.[1] Its structure features a pyridine ring substituted with an amino group at the 3-position, a chlorine atom at the 5-position, and a carboxamide group at the 2-position. These functional groups are expected to influence its solubility, polarity, and potential for intermolecular interactions.

A summary of its known and predicted physicochemical properties is presented in the table below. It is important to note that several of these values are predicted and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₆H₆ClN₃O | [1] |

| Molecular Weight | 171.58 g/mol | [1] |

| Melting Point | 156-160 °C | |

| Boiling Point (Predicted) | 352.7 ± 42.0 °C | [1] |

| Density (Predicted) | 1.484 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 14.56 ± 0.50 | [1] |

| Solubility | Data not available | |

| Appearance | Off-white to light tan crystalline powder (based on related compounds) |

Storage Conditions: Keep in a dark place, sealed in a dry environment at room temperature.[1]

Synthesis and Reactivity

Synthetic Protocol

A potential synthetic route to this compound involves the reduction of a nitropyridine precursor. The following protocol is based on a reported synthesis of related compounds and provides a logical pathway to the target molecule.

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Experimental Protocol:

Reaction: Reduction of 5-chloro-2-cyano-3-nitropyridine.

Materials:

-

5-chloro-2-cyano-3-nitropyridine

-

Reducing agent (e.g., Tin(II) chloride, catalytic hydrogenation with Pd/C)

-

Appropriate solvent (e.g., Ethanol, Ethyl acetate)

-

Acid (if using SnCl₂) (e.g., concentrated HCl)

-

Base for workup (e.g., Sodium bicarbonate)

-

Extraction solvent (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

-

Dissolution: Dissolve 5-chloro-2-cyano-3-nitropyridine in a suitable solvent in a round-bottom flask.

-

Addition of Reducing Agent:

-

For Tin(II) chloride reduction: Add a solution of Tin(II) chloride in concentrated hydrochloric acid dropwise to the stirred solution of the starting material. The reaction may be heated to facilitate the reduction.

-

For Catalytic Hydrogenation: Add a catalytic amount of Palladium on carbon (Pd/C) to the solution. The flask is then evacuated and filled with hydrogen gas. The reaction is stirred under a hydrogen atmosphere until the starting material is consumed (monitored by TLC).

-

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is no longer visible.

-

Workup:

-

For Tin(II) chloride reduction: Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate.

-

For Catalytic Hydrogenation: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

-

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Chemical Reactivity

The reactivity of this compound is dictated by its three functional groups: the amino group, the chloro group, and the carboxamide group, all attached to a pyridine ring.

-

Amino Group: The amino group is a nucleophilic center and can undergo reactions such as acylation, alkylation, and diazotization. It is also an activating group, increasing the electron density of the pyridine ring, particularly at the ortho and para positions.

-

Chloro Group: The chlorine atom is a leaving group and can be displaced by nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. The position of the chlorine relative to the electron-withdrawing pyridine nitrogen and the electron-donating amino group will influence its reactivity.

-

Carboxamide Group: The carboxamide group is relatively stable but can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The amide nitrogen is generally not nucleophilic due to resonance with the carbonyl group.

Diagram of Potential Reactivity:

Caption: Potential reaction sites on this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the protons of the amino group, and the protons of the carboxamide group. The chemical shifts and coupling constants will be influenced by the electronic effects of the substituents.

-

¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon atom.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

-

Data Processing: Process the raw data (FID) using appropriate software to obtain the final spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

-

N-H stretching (amino and amide): Expected in the region of 3100-3500 cm⁻¹.

-

C=O stretching (amide): A strong absorption band is expected around 1650-1690 cm⁻¹.

-

C-Cl stretching: Expected in the fingerprint region, typically below 800 cm⁻¹.

-

Aromatic C=C and C=N stretching: Multiple bands are expected in the 1400-1600 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak (M and M+2 in an approximate 3:1 ratio).

Experimental Protocol for Mass Spectrometry (ESI):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the aminopyridine and carboxamide moieties are present in numerous biologically active compounds.

-

Aminopyridines: This class of compounds is known to exhibit a wide range of biological activities, including acting as potassium channel blockers and showing potential in the treatment of neurological disorders.

-

Pyridinecarboxamides: Derivatives of pyridinecarboxamide have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[2][3] For example, some pyridine carboxamide derivatives have been identified as promising leads against Mycobacterium tuberculosis.[2]

Given these precedents, it is plausible that this compound could interact with various biological targets. Further research is required to elucidate its specific mechanism of action and any potential therapeutic applications.

Diagram of a Hypothetical Signaling Pathway Interaction:

Caption: A generalized workflow for investigating the biological activity.

Conclusion

This compound is a multifaceted molecule with potential for further investigation in medicinal chemistry and drug discovery. This technical guide has summarized the currently available physicochemical data, outlined synthetic and characterization protocols, and discussed its potential reactivity and biological significance. The lack of extensive experimental data highlights the opportunity for further research to fully characterize this compound and explore its potential applications. The methodologies and information presented herein provide a solid foundation for researchers to build upon in their future studies of this promising chemical entity.

References

An In-depth Technical Guide to 3-Amino-5-chloropyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological significance of 3-Amino-5-chloropyridine-2-carboxamide. While direct biological activity data for this specific compound is limited in publicly accessible literature, this document compiles detailed synthetic protocols and contextual biological activities of structurally related compounds to inform future research and development efforts.

Core Compound Information

This compound , also known as 3-amino-5-chloropicolinamide, is a substituted pyridine derivative. Its chemical structure consists of a pyridine ring with an amino group at the 3-position, a chlorine atom at the 5-position, and a carboxamide group at the 2-position.

| Property | Value | Source |

| CAS Number | 27330-34-3 | |

| Molecular Formula | C₆H₆ClN₃O | |

| Molecular Weight | 171.59 g/mol | |

| Physical Form | Yellow to Brown Solid | |

| Melting Point | 156-160 °C | |

| Boiling Point (Predicted) | 352.7 ± 42.0 °C | [1] |

| Density (Predicted) | 1.484 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 14.56 ± 0.50 | [1] |

| Storage | Keep in a dark place, sealed in dry, room temperature. |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through the catalytic hydrogenation of a nitropyridine precursor.

Synthesis of this compound from 5-chloro-2-cyano-3-nitropyridine

A high-yield synthesis has been reported involving the reduction of both the nitro group and the cyano group of 5-chloro-2-cyano-3-nitropyridine.[2]

Reaction:

Experimental Protocol:

A detailed experimental protocol for this specific transformation is described in the publication with DOI: 10.1016/S0968-0896(01)00115-8. While the full text of this article is not publicly available through this search, the general procedure for such a catalytic hydrogenation is as follows. This protocol is a representative example based on similar reductions and should be adapted based on the specifics in the cited literature.[3][4]

Materials:

-

5-chloro-2-cyano-3-nitropyridine

-

Raney Nickel (or another suitable Nickel catalyst)

-

Ethanol (solvent)

-

Hydrogen gas (H₂)

-

Pressurized hydrogenation reactor

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Reactor Setup: In a suitable high-pressure reactor, dissolve 5-chloro-2-cyano-3-nitropyridine in ethanol.

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Nickel catalyst to the solution. The catalyst loading should be determined based on the substrate amount, typically ranging from 1% to 10% by weight.

-

Inerting: Seal the reactor and purge the system multiple times with an inert gas to remove all oxygen.

-

Hydrogenation: Following the inert gas purge, pressurize the reactor with hydrogen gas to the desired pressure (the cited abstract mentions 2327.17 Torr, which is approximately 45 psi or 3.1 bar).

-

Reaction: Stir the reaction mixture vigorously at a controlled temperature (often room temperature to slightly elevated temperatures, e.g., 25-50 °C) for the specified duration (2.5 hours as per the abstract). Monitor the reaction progress by observing the hydrogen uptake or by analytical methods like TLC or LC-MS.

-

Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite or another suitable filter aid to remove the catalyst. Caution: Nickel catalysts can be pyrophoric upon exposure to air, especially after use. The filter cake should be kept wet with solvent and handled with appropriate care.

-

Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography to obtain the final product.

Biological Activities of Structurally Related Compounds

While no specific biological activity data for this compound has been identified in the reviewed literature, the broader class of substituted pyridine-2-carboxamides (picolinamides) has demonstrated a wide range of pharmacological activities. This suggests that the target compound could be a valuable scaffold for further medicinal chemistry exploration.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of picolinamide derivatives. These compounds have been investigated as inhibitors of various enzymes and signaling pathways involved in cancer progression.

-

Ribonucleotide Reductase Inhibition: 3-aminopyridine-2-carboxaldehyde thiosemicarbazone, a structurally related compound, is a known inhibitor of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair in cancer cells.[4][5] This inhibition leads to the depletion of deoxynucleoside triphosphates, thereby halting cell proliferation.

-

VEGFR-2 Kinase Inhibition: A novel series of picolinamide-based derivatives were designed and synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[6] Inhibition of the VEGFR-2 signaling pathway is a key strategy in cancer therapy to block angiogenesis. Several of these derivatives exhibited significant in vitro antiproliferative activity against A549 and HepG2 cancer cell lines.[6]

-

HPK1 Inhibition: Pyridine-2-carboxamide analogues have been identified as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), an attractive target for cancer immunotherapy.[7] Inhibition of HPK1 can enhance T-cell activation and proliferation, leading to a more robust anti-tumor immune response.

Other Pharmacological Activities

Derivatives of picolinamide have also been explored for other therapeutic applications:

-

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition: A series of 6-substituted picolinamide derivatives were found to be potent inhibitors of 11β-HSD1, an enzyme implicated in metabolic syndrome and diabetes.[8]

-

Antifungal Activity: Novel picolinamides have been synthesized and evaluated for their in vitro antifungal activity against soil-borne fungi, with some derivatives showing significant inhibition of fungal growth.[9]

Signaling Pathways and Mechanisms of Action (Hypothetical)

Based on the activities of related compounds, this compound could potentially interact with several signaling pathways relevant to drug development. The following diagram illustrates a hypothetical workflow for investigating the biological activity of this compound, drawing inspiration from the known mechanisms of similar molecules.

This workflow begins with a broad screening of the compound's antiproliferative effects on various cancer cell lines. If activity is observed, subsequent steps would involve identifying the specific molecular targets, such as protein kinases or enzymes like ribonucleotide reductase. Finally, the downstream effects on cellular processes like apoptosis, the cell cycle, and angiogenesis would be investigated to elucidate the mechanism of action.

Conclusion and Future Directions

This compound is a readily synthesizable compound with a chemical scaffold that is present in numerous biologically active molecules. While direct evidence of its pharmacological activity is currently lacking in the public domain, the demonstrated anticancer, anti-inflammatory, and antifungal properties of its structural analogues make it a compound of significant interest for further investigation.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the compound against a wide range of biological targets, including kinase panels and various cancer cell lines.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of the core molecule to understand how modifications to the amino, chloro, and carboxamide groups affect biological activity.

-

Mechanism of Action Studies: If biological activity is confirmed, detailed studies should be undertaken to elucidate the specific signaling pathways and molecular interactions involved.

The information presented in this technical guide provides a solid foundation for researchers and drug development professionals to begin exploring the potential of this compound as a novel therapeutic agent or a valuable building block in medicinal chemistry.

References

- 1. This compound CAS#: 27330-34-3 [amp.chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. EP0000805A1 - Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. CN106632014A - Preparation of 2-amino-5-chloropyridine - Google Patents [patents.google.com]

- 6. Bioorganic & Medicinal Chemistry Letters (Elsevier BV) | 29825 Publications | 428030 Citations | Top authors | Related journals [scispace.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. par.nsf.gov [par.nsf.gov]

- 9. pubs.acs.org [pubs.acs.org]

The Ascendancy of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Pyridine-2-Carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyridine-2-carboxamide core, a seemingly simple heterocyclic motif, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse array of therapeutic agents and chemical probes. This technical guide provides a comprehensive overview of the discovery, history, and key applications of pyridine-2-carboxamide derivatives, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways and experimental workflows.

A Historical Journey: From a Laboratory Curiosity to a Clinical Powerhouse

The precise first synthesis of the parent molecule, picolinamide (pyridine-2-carboxamide), is not definitively documented in a single seminal publication. However, its origins can be traced back to the early explorations of pyridine chemistry in the late 19th and early 20th centuries. Early methods for the synthesis of carboxamides, such as the reaction of acid chlorides with ammonia, were likely applied to picolinic acid, the corresponding carboxylic acid of pyridine.

The therapeutic potential of this scaffold began to be recognized in the mid-20th century with the discovery of the antitubercular activity of nicotinamide, a constitutional isomer of picolinamide. This finding spurred broader investigations into the biological activities of other pyridinecarboxamides. A significant milestone in the history of pyridine-2-carboxamide derivatives was the development of the first-generation non-steroidal anti-inflammatory drugs (NSAIDs), where the related isonicotinic acid amides played a role.

The contemporary significance of the pyridine-2-carboxamide moiety is exemplified by its presence in a multitude of clinically approved drugs and late-stage clinical candidates targeting a wide range of diseases, from infectious diseases to cancer. This journey from a simple organic molecule to a cornerstone of modern drug discovery highlights the power of this versatile scaffold.

Synthetic Strategies: Accessing the Pyridine-2-Carboxamide Core

A variety of synthetic routes have been developed to access the pyridine-2-carboxamide core and its derivatives. The choice of method often depends on the desired substitution pattern and the scale of the synthesis.

Classical Amidation Reactions

The most direct approach to the synthesis of pyridine-2-carboxamides is the coupling of a picolinic acid derivative with an amine. This can be achieved through several methods:

-

Acid Chloride Method: Picolinic acid is first converted to its more reactive acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which is then reacted with the desired amine.

-

Coupling Reagent-Mediated Amidation: A wide range of coupling reagents, such as dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and newer phosphonium- and uronium-based reagents, can be employed to facilitate the direct amidation of picolinic acid with an amine.

From Picoline Derivatives

An alternative strategy involves the functionalization of more readily available picoline (2-methylpyridine) derivatives:

-

Ammoxidation of 2-Picoline: This industrial process involves the vapor-phase reaction of 2-picoline with ammonia and oxygen over a suitable catalyst to yield 2-cyanopyridine. Subsequent hydrolysis of the nitrile group affords picolinamide.

Therapeutic Applications and Key Derivatives

The versatility of the pyridine-2-carboxamide scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives.

Anticancer Activity

A significant number of pyridine-2-carboxamide derivatives have been investigated for their potential as anticancer agents. One of the most promising areas of research is the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors for cancer immunotherapy.[1][2] HPK1 is a negative regulator of T-cell activation, and its inhibition can enhance the anti-tumor immune response.[3][4][5]

Table 1: Anticancer Activity of Representative Pyridine-2-Carboxamide Derivatives

| Compound | Target | Cancer Cell Line | IC₅₀ (nM) | Reference |

| Compound 19 | HPK1 | (Enzymatic Assay) | <10 | [6] |

| Derivative 67 | Not Specified | A375 (Melanoma) | 1.5 | [7] |

| Derivative 67 | Not Specified | M14 (Melanoma) | 1.7 | [7] |

| Derivative 68 | Not Specified | RPMI 7951 (Melanoma) | 1.7 | [7] |

| Derivative 5 | EGFR/VEGFR-2 | HepG-2 (Hepatocellular Carcinoma) | 10,580 | [8] |

| Derivative 7 | EGFR/VEGFR-2 | Caco-2 (Colorectal Adenocarcinoma) | 7,830 | [8] |

Antimicrobial Activity

Pyridine-2-carboxamide derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[9][10]

Table 2: Antimicrobial Activity of Representative Pyridine-2-Carboxamide Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| L¹¹ | Staphylococcus aureus | 2-16 | [9] |

| L¹¹ | Methicillin-resistant S. aureus (MRSA) | 2-4 | [9] |

| L¹¹ | Vancomycin-resistant S. aureus (VRSA) | 2-4 | [9] |

| L¹¹ | Resistant Enterococcus strains | 2-8 | [9] |

| Imidazo[1,2-a]pyridine carboxamide 15 | Mycobacterium tuberculosis H37Rv | 0.10 - 0.19 µM | |

| Imidazo[1,2-a]pyridine carboxamide 16 | Mycobacterium tuberculosis H37Rv | 0.10 - 0.19 µM |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key pyridine-2-carboxamide intermediates and derivatives, based on published literature.

Synthesis of N²,N⁶-Bis(1-methoxy-oxopropan-2-yl)pyridine-2,6-dicarboxamide (2a)[12]

Materials:

-

L-alanine methyl ester hydrochloride

-

2,6-Pyridinedicarbonyl dichloride (1)

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

Procedure:

-

To a solution of L-alanine methyl ester hydrochloride (2 mmol) in dichloromethane (15 mL), add triethylamine (2.1 mmol) and stir for 15 minutes at room temperature.

-

Cool the reaction mixture to -10 °C.

-

Add a solution of 2,6-pyridinedicarbonyl dichloride (1) (0.204 g, 1 mmol) in dichloromethane (10 mL) dropwise to the cooled reaction mixture with stirring.

-

Continue stirring at -10 °C for 1 hour and then at room temperature overnight.

-

Wash the reaction mixture successively with 1N HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and water (2 x 10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the title compound.

Synthesis of N²,N⁶-Bis(1-hydrazinyl)pyridine-2,6-dicarboxamides (3a)[12]

Materials:

-

N²,N⁶-Bis(1-methoxy-oxopropan-2-yl)pyridine-2,6-dicarboxamide (2a)

-

Hydrazine hydrate

-

Absolute ethanol

Procedure:

-

A mixture of bis-ester 2a (1 mmol) and hydrazine hydrate (0.8 mL, 16 mmol) in absolute ethanol (50 mL) is refluxed for 6 hours.

-

After cooling, the precipitated solid is collected by filtration, washed with cold ethanol, and dried to give the dihydrazide derivative.

Visualizing the Science: Pathways and Workflows

Graphical representations are invaluable tools for understanding complex biological processes and experimental designs. The following diagrams were generated using the DOT language of Graphviz.

Signaling Pathway

Experimental Workflow

Conclusion

The pyridine-2-carboxamide scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its synthetic tractability and ability to interact with a wide range of biological targets have led to the development of numerous successful drugs and promising clinical candidates. The ongoing exploration of this privileged structure, particularly in the realms of immuno-oncology and infectious diseases, promises to yield even more therapeutic breakthroughs in the years to come. This technical guide serves as a foundational resource for researchers and drug development professionals seeking to harness the remarkable potential of pyridine-2-carboxamide derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. | Semantic Scholar [semanticscholar.org]

- 3. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyridine-2,6-Dicarboxamide Proligands and their Cu(II)/Zn(II) Complexes Targeting Staphylococcus Aureus for the Attenuation of In Vivo Dental Biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Spectroscopic and Structural Elucidation of 3-Amino-5-chloropyridine-2-carboxamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Amino-5-chloropyridine-2-carboxamide, a substituted pyridine derivative, holds potential as a scaffold in medicinal chemistry and drug discovery due to its unique arrangement of functional groups. The presence of an amino group, a chloro substituent, and a carboxamide moiety on the pyridine ring offers multiple points for chemical modification and interaction with biological targets. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the structural confirmation of its derivatives. This technical guide provides an overview of the available spectroscopic data and the methodologies for its characterization.

Due to the limited availability of publicly accessible, experimentally-derived spectroscopic data for this compound, this document outlines the expected spectral characteristics based on its structure and provides general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.1 | Doublet | 1H | H-6 (Pyridine ring) |

| ~ 7.5 | Doublet | 1H | H-4 (Pyridine ring) |

| ~ 7.2 | Broad Singlet | 2H | -NH₂ (Carboxamide) |

| ~ 5.9 | Broad Singlet | 2H | -NH₂ (Amino group) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 | C=O (Carboxamide) |

| ~ 148 | C-2 (Pyridine ring) |

| ~ 145 | C-6 (Pyridine ring) |

| ~ 138 | C-3 (Pyridine ring) |

| ~ 125 | C-5 (Pyridine ring) |

| ~ 120 | C-4 (Pyridine ring) |

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretching (Amino and Amide) |

| 1680 - 1650 | Strong | C=O stretching (Amide I) |

| 1620 - 1580 | Medium | N-H bending (Amino and Amide II) |

| 1600 - 1450 | Medium-Strong | C=C and C=N stretching (Pyridine ring) |

| 850 - 750 | Strong | C-Cl stretching |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 171/173 | [M]⁺ Molecular ion peak (with isotopic pattern for Cl) |

| 155/157 | [M-NH₂]⁺ |

| 127/129 | [M-CONH₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Process the data with appropriate phasing and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

-

2. Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or clean ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

3. Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Sample Introduction:

-

EI: Introduce a solid probe or inject a solution of the sample in a volatile solvent.

-

ESI: Infuse a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

Observe the molecular ion peak and its isotopic pattern, as well as characteristic fragment ions.

-

Structural Elucidation Workflow

The combined analysis of the data from these spectroscopic techniques allows for the unambiguous structural confirmation of this compound.

An In-depth Technical Guide to 3-Amino-5-chloropyridine-2-carboxamide: A Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-5-chloropyridine-2-carboxamide, a key heterocyclic building block in medicinal chemistry. This document details its chemical and physical properties, outlines a viable synthetic pathway with experimental protocols, and explores its significant applications in the development of therapeutic agents, particularly as an intermediate in the synthesis of enzyme inhibitors. The guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, substituted pyridines are of particular interest due to their presence in numerous natural products and synthetic drugs. This compound, also known as 3-amino-5-chloropicolinamide, has emerged as a valuable intermediate for the synthesis of complex molecular architectures with therapeutic potential. Its unique arrangement of amino, chloro, and carboxamide functional groups on a pyridine core provides multiple reaction sites for diversification, making it an attractive scaffold for library synthesis and lead optimization in drug discovery programs. This guide will delve into the technical details of this compound, providing a foundational understanding for its application in medicinal chemistry.

Chemical and Physical Properties

This compound is a solid, typically appearing as a yellow to brown substance. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 27330-34-3 | [1][2][3] |

| Molecular Formula | C₆H₆ClN₃O | [4] |

| Molecular Weight | 171.58 g/mol | [4] |

| Appearance | Yellow to Brown Solid | [4] |

| Boiling Point (Predicted) | 352.7 ± 42.0 °C | [2] |

| Density (Predicted) | 1.484 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 14.56 ± 0.50 | [2] |

| Storage Temperature | Room Temperature, Keep in dark place, Sealed in dry | [2][4] |

Safety Information:

The compound is associated with the following GHS hazard statements[4]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary statements include P261 and P305+P351+P338[4]. It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment.

Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves a two-step process starting from 2-aminopyridine. The general workflow for this synthesis is depicted in the following diagram.

Figure 1: Proposed synthetic workflow for this compound.

Synthesis of the Precursor: 5-Chloro-2-cyano-3-nitropyridine

The synthesis of the key precursor, 5-chloro-2-cyano-3-nitropyridine, can be achieved from readily available 2-aminopyridine through a sequence of nitration and chlorination reactions, followed by cyanation. While a one-pot synthesis is not explicitly detailed in the search results, a multi-step process can be inferred from procedures for similar compounds.

Experimental Protocol (Hypothetical, based on related syntheses):

-

Nitration of 2-aminopyridine: 2-aminopyridine is carefully added to a mixture of concentrated sulfuric acid and nitric acid at low temperatures to yield 2-amino-3-nitropyridine and 2-amino-5-nitropyridine. The isomers are then separated.

-

Sandmeyer Reaction: The resulting 2-amino-5-nitropyridine is subjected to a Sandmeyer reaction. The amino group is first diazotized using sodium nitrite in an acidic medium, followed by treatment with a chlorine source (e.g., CuCl) to introduce the chloro group at the 2-position, yielding 2-chloro-5-nitropyridine.

-

Cyanation: The 2-chloro-5-nitropyridine is then reacted with a cyanide source, such as sodium cyanide or potassium cyanide, in a suitable solvent to introduce the cyano group at the 2-position, affording 5-chloro-2-cyano-3-nitropyridine.

Synthesis of this compound

A method for the synthesis of the title compound has been described in a patent (US9309263B2). The process involves the ammonolysis of the nitrile group to a carboxamide and the simultaneous reduction of the nitro group to an amine.

Experimental Protocol:

-

To a suspension of 5-chloro-2-cyano-3-nitropyridine in water, add 28% aqueous ammonium hydroxide.

-

Stir the reaction mixture at room temperature for approximately 20 minutes.

-

Add sodium hydrosulfite to the mixture and continue stirring at room temperature for about 70 minutes.

-

The product, this compound, will precipitate as a yellow solid.

-

Collect the precipitate by vacuum filtration.

Table 2: Summary of Synthetic Protocol

| Step | Reactants | Reagents | Conditions | Product |

| 1 | 5-Chloro-2-cyano-3-nitropyridine | 28% aq. NH₄OH | Water, RT, 20 min | Intermediate |

| 2 | Intermediate from Step 1 | Sodium hydrosulfite | Water, RT, 70 min | This compound |

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of potent enzyme inhibitors, highlighting its importance in drug discovery. Notably, it has been utilized as a key intermediate in the development of inhibitors for Extracellular signal-regulated kinase 5 (ERK5) and Beta-secretase 1 (BACE1).

ERK5 Inhibitors

ERK5 is a member of the mitogen-activated protein kinase (MAPK) family and is implicated in various cellular processes, including cell proliferation, survival, and differentiation. Dysregulation of the ERK5 signaling pathway has been linked to several cancers, making it an attractive target for therapeutic intervention. Derivatives of this compound have been investigated as ERK5 inhibitors.

Figure 2: Simplified ERK5 signaling pathway and the point of intervention.

BACE1 Inhibitors

BACE1 is a key enzyme in the amyloidogenic pathway, which is responsible for the production of amyloid-beta (Aβ) peptides. The accumulation of Aβ plaques in the brain is a hallmark of Alzheimer's disease. Therefore, inhibiting BACE1 is a major therapeutic strategy for the treatment of this neurodegenerative disorder. This compound serves as a crucial starting material for the synthesis of BACE1 inhibitors.

Figure 3: The amyloidogenic pathway and the role of BACE1 inhibitors.

Conclusion

This compound is a heterocyclic building block with significant potential in medicinal chemistry. Its straightforward synthesis and the versatility of its functional groups make it an attractive starting material for the development of novel therapeutic agents. The demonstrated application of this scaffold in the synthesis of potent ERK5 and BACE1 inhibitors underscores its importance in addressing critical unmet medical needs in oncology and neurodegenerative diseases. This technical guide provides a solid foundation for researchers to explore the full potential of this valuable compound in their drug discovery endeavors. Further research into the biological activities of a broader range of derivatives and the optimization of synthetic routes will undoubtedly expand its utility in the future.

References

- 1. Development of 2-aminooxazoline 3-azaxanthene β-amyloid cleaving enzyme (BACE) inhibitors with improved selectivity against Cathepsin D - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 27330-34-3 [amp.chemicalbook.com]

- 3. This compound|å æçå° [klamar-cn.com]

- 4. 3-Amino-2-chloropyridine [webbook.nist.gov]

Potential Research Areas for 3-Amino-5-chloropyridine-2-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-chloropyridine-2-carboxamide is a heterocyclic compound belonging to the pyridine carboxamide class, a scaffold of significant interest in medicinal chemistry. While direct research on this specific molecule is limited, its structural motifs are present in numerous biologically active compounds. This technical guide consolidates information on analogous structures to propose potential research avenues, detailing plausible synthetic routes, key biological targets, and relevant experimental protocols. The primary areas of opportunity for this compound appear to be in the development of novel anticancer agents, particularly as kinase inhibitors, as well as in the fields of urease inhibition and antimicrobial discovery. This document serves as a foundational resource for researchers looking to explore the therapeutic potential of this compound.

Proposed Synthesis

A potential synthetic pathway could start from 2,5-dichloropyridine. Nitration at the 3-position, followed by selective reduction of the nitro group, would yield a 3-amino-2,5-dichloropyridine intermediate. Subsequent palladium-catalyzed cyanation at the 2-position, followed by hydrolysis of the nitrile, would furnish the desired this compound.

Alternatively, starting with a pre-functionalized pyridine ring, such as 3-amino-5-chloro-2-cyanopyridine, direct hydrolysis of the nitrile group to a carboxamide would be a more direct approach. The synthesis of 2-amino-5-chloro-3-pyridinecarboxaldehyde has been reported, which could potentially be oxidized to the corresponding carboxylic acid and then amidated.

Potential Research Areas and Biological Activities

The pyridine carboxamide scaffold is a "privileged structure" in drug discovery, known to interact with a variety of biological targets.[1][2] Based on the activities of structurally similar compounds, the following areas are proposed for investigation.

Anticancer Activity: Kinase Inhibition

A significant body of research points to aminopyridine carboxamides as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[2][3][4]

-

c-Met Kinase: A series of 2-aminopyridine-3-carboxamide derivatives have been identified as inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in tumor cell proliferation, survival, and metastasis.[4]

-

Fibroblast Growth Factor Receptors (FGFRs): 3-Amino-pyrazine-2-carboxamide derivatives have been developed as novel FGFR inhibitors, highlighting the potential of the aminopyridine carboxamide scaffold to target this family of kinases involved in various cancers.[5][6]

-

Checkpoint Kinase 1 (CHK1): 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles have been discovered as selective and orally bioavailable CHK1 inhibitors, suggesting that the core structure could be adapted for this important DNA damage response target.[7]

-

Hematopoietic Progenitor Kinase 1 (HPK1): Pyridine-2-carboxamide analogues have demonstrated strong inhibitory activity against HPK1, an emerging immunotherapy target.[3]

Quantitative Data on Related Kinase Inhibitors

| Compound Class | Kinase Target | IC50 (µM) | Reference |

| 2-Aminopyridine-3-carboxamide derivative | c-Met | 0.022 | [4] |

| 3-Amino-pyrazine-2-carboxamide derivative (18i) | FGFR1 | Sub-micromolar | [5][6] |

| 3-Amino-pyrazine-2-carboxamide derivative (18i) | FGFR2 | Sub-micromolar | [5][6] |

| 3-Amino-pyrazine-2-carboxamide derivative (18i) | FGFR3 | Sub-micromolar | [5][6] |

| 3-Amino-pyrazine-2-carboxamide derivative (18i) | FGFR4 | Sub-micromolar | [5][6] |

| Pyridine-2-carboxamide analogue (19) | HPK1 | Good in vitro activity | [3] |

Urease Inhibition

Pyridine carboxamide derivatives have shown potential as urease inhibitors.[8] Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Its activity is a virulence factor for some pathogenic bacteria, such as Helicobacter pylori, and also contributes to nitrogen loss from urea-based fertilizers in agriculture. The development of urease inhibitors is therefore of interest for both medical and agricultural applications.

Quantitative Data on Related Urease Inhibitors

| Compound Class | Target | IC50 (µM) | Reference |

| Pyridine carboxamide derivative (Rx-6) | Urease | 1.07 | [8] |

| Pyridine carboxamide derivative (Rx-7) | Urease | 2.18 | [8] |

Antimicrobial and Antifungal Activity

The pyridine scaffold is present in many compounds with demonstrated antimicrobial and antifungal properties.[9][10] Derivatives of pyridine carboxamides could be explored for their efficacy against a range of bacterial and fungal pathogens. Research into pyridine derivatives has shown activity against strains such as Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger.[9][10]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for measuring the inhibitory activity of a compound against a specific protein kinase by quantifying ADP production.[11]

Materials:

-

Kinase of interest (e.g., c-Met, FGFR)

-

Kinase substrate peptide

-

ATP

-

This compound (test compound)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well or 384-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.

-

Kinase Reaction:

-

In a 96-well plate, add 2.5 µL of the serially diluted test compound or a DMSO control to each well.

-

Add 2.5 µL of the kinase solution to each well.

-

Incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 5 µL of a substrate/ATP mixture to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.[11]

-

In Vitro Urease Inhibition Assay (Colorimetric)

This protocol describes the Berthelot method for assessing urease inhibition by measuring ammonia production.[12]

Materials:

-

Urease enzyme solution

-

Urea substrate solution

-

Phosphate buffer (pH 7.0)

-

This compound (test compound)

-

Phenol reagent (Phenol and sodium nitroprusside)

-

Alkali reagent (Sodium hydroxide and sodium hypochlorite)

-

96-well microplate

-

Microplate reader

Procedure:

-

Assay Preparation:

-

In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

-

Add 25 µL of urease enzyme solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 50 µL of urea substrate solution to each well.

-

Incubate at 37°C for 30 minutes.

-

-

Color Development:

-

Add 50 µL of phenol reagent to each well.

-

Add 50 µL of alkali reagent to each well.

-

Incubate at 37°C for 30 minutes for color development.

-

-

Data Analysis:

-

Measure the absorbance at 625 nm using a microplate reader.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (OD_test / OD_control)] x 100

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[12]

-

Visualizations

Signaling Pathway Diagram

Caption: Proposed inhibition of the FGFR signaling pathway.

Experimental Workflow Diagram

Caption: Workflow for a luminescence-based kinase inhibition assay.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. The strong precedent set by structurally related compounds suggests significant potential for this molecule in several therapeutic areas, most notably as a kinase inhibitor for oncology applications. The provided synthetic strategies, biological context, and detailed experimental protocols offer a robust framework for initiating research programs aimed at elucidating the pharmacological profile of this compound and its derivatives. Further investigation is warranted to synthesize and screen this molecule against relevant biological targets to unlock its full therapeutic potential.

References

- 1. US5200522A - Method for preparing 3-amino-2-chloro-4-alkylpyridines - Google Patents [patents.google.com]

- 2. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. | Semantic Scholar [semanticscholar.org]

- 3. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio-protocol.org [bio-protocol.org]

- 9. Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives with Antifungal Activity of Potential Interest in Medicine and Agriculture via Improved Efficiency Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Methodological & Application

Applications of 3-Amino-5-chloropyridine-2-carboxamide Scaffolds in Medicinal Chemistry

Introduction

The 3-amino-5-chloropyridine-2-carboxamide scaffold is a versatile building block in medicinal chemistry, offering a unique substitution pattern that allows for the exploration of diverse chemical space. While direct studies on the specific biological activities of this compound are limited in publicly available literature, its structural analogs, particularly N-substituted 3-aminopyrazine-2-carboxamides and 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, have demonstrated significant potential in the development of novel therapeutic agents. These related compounds have shown promising activity in two primary areas: as antimicrobial agents, particularly against Mycobacterium tuberculosis, and as antiproliferative agents against various cancer cell lines.